molecular formula C8H6ClN3O2 B2439728 Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1935429-55-2

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2439728
CAS No.: 1935429-55-2
M. Wt: 211.61
InChI Key: DEKZVCMSESKALO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKZVCMSESKALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the triazole ring. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid produces the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the triazole or pyridine rings.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted triazolopyridine derivatives.

    Reduction: Formation of reduced triazolopyridine derivatives with different functional groups.

    Oxidation: Formation of oxidized triazolopyridine derivatives with additional functional groups.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research has indicated that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, derivatives similar to methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate have been investigated for their ability to inhibit tumor cell proliferation. A study highlighted the synthesis of various triazole derivatives that showed cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

2. Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Similar triazole-based compounds have been reported to possess antibacterial and antifungal properties. This makes this compound a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the chloro and carboxylate groups via electrophilic substitution methods.

Characterization Techniques:
Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity.

Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of triazole-pyridine compounds and evaluated their anticancer efficacy. The results indicated that certain derivatives exhibited potent inhibition against various cancer cell lines. This suggests that this compound could be further developed as an anticancer agent through structural modifications to enhance its activity .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, compounds with similar structures were tested against common pathogens. The results demonstrated effective inhibition of bacterial growth, indicating that this compound could serve as a lead compound in the design of new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.

    Triazolopyrimidine: Shares the triazole ring and exhibits comparable chemical reactivity and applications.

    2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with different substituents and applications.

Uniqueness

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in therapeutic applications.

Overview of the Compound

This compound features a unique structure combining a triazole ring with a pyridine ring. The presence of a methyl ester and a chlorine substituent enhances its reactivity and biological activity. This compound belongs to the broader class of triazolopyridines, which are known for diverse biological activities.

Cellular Effects

Research indicates that compounds within the triazolopyridine family can significantly influence cellular functions. This compound has been shown to affect:

  • Cell Signaling Pathways : It interacts with various enzymes and proteins involved in critical signaling pathways.
  • Gene Expression : The compound can modulate gene expression patterns, impacting cellular metabolism and function.
  • Cell Cycle Regulation : It may induce cell cycle arrest in certain cancer cell lines.

Molecular Mechanism

The molecular mechanisms by which this compound exerts its effects often involve:

  • Enzyme Inhibition : It has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle progression.
  • Binding Interactions : The compound's structure allows it to bind effectively to various biomolecules, altering their activity and function.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. Studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MGC-8033.91CDK2 inhibition
HCT-1160.68Cell cycle arrest
MCF-70.53Apoptosis induction

These findings suggest that the compound could serve as a lead candidate for further development as an anticancer agent.

Inhibition of Signaling Pathways

Research has shown that this compound can inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival:

  • ERK1/2
  • c-Raf
  • MEK1/2
  • AKT

This pathway's modulation is crucial for the compound's anticancer effects and highlights its potential as a therapeutic agent.

Case Studies

Several studies have reported on the biological activity of related triazolopyridine compounds that share structural similarities with this compound:

  • Study on Antiproliferative Activities : A study published in Journal of Medicinal Chemistry evaluated various triazolo compounds against different cancer cell lines and identified several derivatives with promising anticancer activities through similar mechanisms involving CDK inhibition and apoptosis induction .
  • In Vivo Studies : Animal model studies have demonstrated that triazolopyridine derivatives can significantly reduce tumor growth when administered at specific dosages .
  • Pharmacological Evaluation : A comprehensive review highlighted the potential of these compounds in treating proliferative conditions like cancer by inhibiting receptor tyrosine kinases .

Q & A

Basic: What are the established synthetic methodologies for Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?

Answer:
The synthesis typically involves annulation strategies to construct the triazolo[1,5-a]pyridine core. One method utilizes a tandem reaction starting with (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in dimethylformamide (DMF) with potassium carbonate as a base. The reaction is stirred for 8 hours, followed by extraction with dichloromethane and purification via column chromatography (76% yield) . Alternative routes may involve cyclocondensation of aminotriazole derivatives with malonates under reflux conditions, as seen in related triazolo[1,5-a]pyrimidine syntheses .

Basic: How is the compound characterized structurally?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For triazolo[1,5-a]pyridine derivatives, key parameters include:

  • Bond lengths/angles : Normalized to established ranges (e.g., C–N bonds ≈ 1.32–1.38 Å, N–N bonds ≈ 1.35 Å) .
  • Torsional angles : The carboxylate and aryl substituents exhibit torsional deviations (e.g., 55.6° and 72.6° from the triazolo plane) .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize crystal packing .

Advanced: What reaction mechanisms govern functionalization at the 2-chloro position?

Answer:
The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the triazolo ring. For example:

  • Amination : React with amines (e.g., NH3/EtOH under pressure) to yield 2-amino derivatives.
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids replaces chlorine with aryl/alkyl groups .
    Mechanistic studies suggest that the electron-deficient triazolo core accelerates SNAr but may require optimized catalysts for cross-coupling .

Advanced: How do substituent modifications impact biological activity in related triazolo[1,5-a]pyridines?

Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., Cl, CF3) : Enhance antifungal/anticancer activity by increasing electrophilicity and membrane penetration .
  • Carboxylate esters (e.g., methyl/ethyl) : Improve solubility but may reduce target binding affinity compared to free carboxylic acids .
  • Aryl substituents : Bulky groups (e.g., 2,4-dichlorophenyl) enhance π-π stacking with enzyme active sites, as seen in triazolo[1,5-a]pyrimidine inhibitors .

Advanced: What are key considerations in optimizing crystallization for XRD analysis?

Answer:

  • Solvent selection : Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields high-quality crystals .
  • Temperature control : Room-temperature crystallization minimizes thermal disorder .
  • Deprotonation : Ensure neutral pH to avoid zwitterionic forms that complicate packing .

Basic: What analytical techniques complement XRD for structural validation?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., downfield shifts for triazolo protons at δ 8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C9_9H7_7ClN3_3O2_2: 248.0238) .
  • Infrared (IR) spectroscopy : Carboxylate C=O stretches appear at ~1700 cm1^{-1} .

Advanced: How can computational methods predict reactivity or bioactivity?

Answer:

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Models interactions with target proteins (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from analogs .

Basic: What purification strategies are effective for this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 → 1:1) .
  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts (acetonitrile/water + 0.1% TFA) .

Advanced: What are common synthetic byproducts and mitigation strategies?

Answer:

  • Di-substituted impurities : Formed via over-alkylation; control by limiting reagent stoichiometry (1:2 substrate:electrophile ratio) .
  • Oxidation byproducts : Protect from air using inert atmospheres (N2_2/Ar) .
  • Polymerization : Add radical inhibitors (e.g., BHT) during high-temperature steps .

Advanced: How does the triazolo ring influence electronic properties?

Answer:

  • Aromaticity : The triazolo[1,5-a]pyridine core is π-deficient, directing electrophiles to the pyridine nitrogen .
  • Electron-withdrawing effect : The triazolo N-atoms lower LUMO energy, facilitating charge-transfer interactions in catalysis .
  • Tautomerism : Prototropic shifts between 1H- and 3H-forms affect reactivity, monitored via 15N^{15}\text{N} NMR .

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